molecular formula C16H18N2O4S B4391583 5-{[(2-ethoxyphenyl)amino]sulfonyl}-2-methylbenzamide

5-{[(2-ethoxyphenyl)amino]sulfonyl}-2-methylbenzamide

Cat. No.: B4391583
M. Wt: 334.4 g/mol
InChI Key: VBMCYMCUHNYDKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-{[(2-ethoxyphenyl)amino]sulfonyl}-2-methylbenzamide, also known as E-64d, is a small molecule inhibitor that has been widely used in scientific research applications. It is a potent inhibitor of cysteine proteases, which are enzymes that play important roles in various physiological processes. E-64d has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for studying the role of cysteine proteases in different biological systems.

Mechanism of Action

5-{[(2-ethoxyphenyl)amino]sulfonyl}-2-methylbenzamide inhibits cysteine proteases by forming a covalent bond with the active site cysteine residue of the enzyme. This covalent bond prevents the enzyme from functioning properly, leading to the inhibition of its activity. This compound is a highly specific inhibitor of cysteine proteases, as it does not inhibit other classes of proteases, such as serine or aspartic proteases.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. Inhibition of cysteine proteases by this compound has been shown to affect various cellular processes, including autophagy, apoptosis, and antigen processing. This compound has also been shown to have anti-inflammatory effects, as it inhibits the activity of cathepsin S, which is involved in the processing of antigens in dendritic cells.

Advantages and Limitations for Lab Experiments

5-{[(2-ethoxyphenyl)amino]sulfonyl}-2-methylbenzamide has several advantages for use in lab experiments. It is a highly specific inhibitor of cysteine proteases, making it a valuable tool for studying the role of these enzymes in different biological systems. This compound is also relatively easy to use, as it can be added directly to cell culture media or injected into animals. However, there are also some limitations to the use of this compound. It has a relatively short half-life in vivo, which may limit its effectiveness in some experiments. Additionally, this compound may have off-target effects on other enzymes or cellular processes, which could complicate data interpretation.

Future Directions

There are several future directions for research involving 5-{[(2-ethoxyphenyl)amino]sulfonyl}-2-methylbenzamide. One area of interest is the development of more potent and specific inhibitors of cysteine proteases. Another area of interest is the use of this compound in combination with other inhibitors or drugs to enhance its effectiveness or target multiple pathways simultaneously. Additionally, there is interest in using this compound to study the role of cysteine proteases in various disease states, such as cancer, neurodegenerative diseases, and infectious diseases.

Scientific Research Applications

5-{[(2-ethoxyphenyl)amino]sulfonyl}-2-methylbenzamide has been widely used in scientific research applications due to its ability to inhibit cysteine proteases. Cysteine proteases play important roles in various physiological processes, including protein degradation, antigen processing, and apoptosis. This compound has been shown to inhibit a wide range of cysteine proteases, including cathepsins B, H, K, L, and S, making it a valuable tool for studying the role of these enzymes in different biological systems.

Properties

IUPAC Name

5-[(2-ethoxyphenyl)sulfamoyl]-2-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4S/c1-3-22-15-7-5-4-6-14(15)18-23(20,21)12-9-8-11(2)13(10-12)16(17)19/h4-10,18H,3H2,1-2H3,(H2,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBMCYMCUHNYDKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NS(=O)(=O)C2=CC(=C(C=C2)C)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-{[(2-ethoxyphenyl)amino]sulfonyl}-2-methylbenzamide
Reactant of Route 2
5-{[(2-ethoxyphenyl)amino]sulfonyl}-2-methylbenzamide
Reactant of Route 3
5-{[(2-ethoxyphenyl)amino]sulfonyl}-2-methylbenzamide
Reactant of Route 4
5-{[(2-ethoxyphenyl)amino]sulfonyl}-2-methylbenzamide
Reactant of Route 5
Reactant of Route 5
5-{[(2-ethoxyphenyl)amino]sulfonyl}-2-methylbenzamide
Reactant of Route 6
Reactant of Route 6
5-{[(2-ethoxyphenyl)amino]sulfonyl}-2-methylbenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.